REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][C:10]1[CH:11]=[N:12][C:13]([CH2:16][N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:14][CH:15]=1)=O)(C)(C)C.Cl>CO>[NH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[N:12][CH:11]=1
|
Name
|
3-(tert-butoxycarbonylamino-methyl)-6-(piperidin-1-ylmethyl)-pyridine
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC=1C=NC(=CC1)CN1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Partition the residue between 3N aqueous NaOH (10 mL) and DCM (20 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the two layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with DCM (2×20 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=CC(=NC1)CN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 351 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |